molecular formula C25H25N3O2S B2875518 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895651-43-1

2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2875518
CAS No.: 895651-43-1
M. Wt: 431.55
InChI Key: UVKCJPCYUSCDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a chromeno[2,3-d]pyrimidine core fused with a coumarin-like scaffold. Key structural elements include:

  • A 4-methylphenyl substituent at the 2-position of the chromeno-pyrimidine ring.
  • A sulfanyl (thioether) bridge linking the chromeno-pyrimidine to a piperidin-1-yl ethanone moiety.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-17-9-11-18(12-10-17)23-26-24-20(15-19-7-3-4-8-21(19)30-24)25(27-23)31-16-22(29)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKCJPCYUSCDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of structurally and functionally related compounds, emphasizing substituent effects, synthetic routes, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives

Compound Name & Key Features Substituents & Core Structure Synthesis & Yield Biological/Computational Data Reference
2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one Chromeno[2,3-d]pyrimidine, 4-methylphenyl, sulfanyl-piperidin-1-yl ethanone Limited synthesis data; analogous methods suggest thiourea or p-TsOH catalysis . Hypothesized antimicrobial/anticancer activity based on sulfanyl and piperidine motifs .
4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine, 4-piperidinophenyl, thiourea-derived thioxo group One-step synthesis with p-toluenesulfonic acid (p-TsOH); moderate yield. Computational studies indicate drug-like properties and oral bioavailability.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno[2,3-d]pyrimidine fused with chromeno-pyrazolo-pyridine; phenyl and methyl substituents FeCl3-SiO2 catalyzed cyclization; 75% yield. Demonstrated antimicrobial and anticancer activity in vitro.
1-(3,4-Dihydroquinolin-1-yl)-2-[(9-methyl-2-phenyl-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Chromeno[2,3-d]pyrimidine, 9-methyl, 2-phenyl, tetrahydroquinoline-sulfanyl ethanone Multi-step synthesis with thiourea intermediates. Enhanced lipophilicity due to tetrahydroquinoline vs. piperidine; unconfirmed bioactivity.
2-[(9-Ethoxy-2-phenyl-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine, ethoxy, phenyl, p-tolyl acetamide Acetamide coupling via sulfanyl linker; yield unspecified. Improved pharmacokinetics predicted due to acetamide’s hydrogen-bonding capacity.

Substituent Effects on Bioactivity

  • Sulfanyl vs. Thioxo Groups : Sulfanyl bridges (as in the target compound) enhance membrane permeability compared to thioxo derivatives (e.g., compound in ), but thioxo groups may improve metal-binding capacity for enzyme inhibition .
  • Piperidine vs. Tetrahydroquinoline: Piperidine (target compound) confers better solubility in polar solvents than tetrahydroquinoline (), but the latter may enhance CNS penetration due to increased lipophilicity.
  • Aromatic Substituents : The 4-methylphenyl group (target compound) balances steric bulk and electron-donating effects, whereas ethoxy or acetamide groups () may improve metabolic stability.

Computational and Experimental Insights

  • Drug-Likeness: Chromeno[4,3-d]pyrimidine derivatives () exhibit favorable Lipinski parameters (molecular weight <500, logP <5), whereas bulkier hybrids (e.g., ) may require formulation adjustments.
  • Bioactivity Gaps: While thieno-pyrimidine hybrids () show measurable antimicrobial activity, the target compound’s bioactivity remains theoretical without experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.